2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54126-50-0 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-3-prop-2-enoxypyrazine |
InChI |
InChI=1S/C7H7ClN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h2-4H,1,5H2 |
InChI Key |
SOOAQIWRVFCPAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC=CN=C1Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Chloro 3 Prop 2 En 1 Yl Oxy Pyrazine
Nucleophilic Substitution Reactions on the Chloropyrazine Moiety
The pyrazine (B50134) ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The presence of the chlorine atom at the 2-position provides a suitable leaving group for such reactions.
Analysis of Substituent Effects on Reactivity
The reactivity of the chloropyrazine ring in 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine is significantly influenced by the electronic properties of its substituents. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which reduces the electron density of the aromatic system and facilitates attack by nucleophiles.
The relative reactivity of halopyrazines in SNAr reactions is also dependent on the nature of the halogen. While fluorine is typically the best leaving group in SNAr due to its high electronegativity which strongly polarizes the C-F bond, chlorine is also an effective leaving group in activated systems like chloropyrazines.
Table 1: Predicted Relative Reactivity of Substituted 2-Chloropyrazines in SNAr Reactions
| Substituent at C-3 | Electronic Effect | Predicted Reactivity vs. 2-Chloropyrazine (B57796) |
| -H | Neutral | Reference |
| -OCH3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Slightly Deactivating |
| -OCH2CH=CH2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Slightly Deactivating |
| -NO2 | Strongly Electron-withdrawing | Activating |
| -CH3 | Electron-donating (inductive) | Deactivating |
This table is predictive and based on established principles of substituent effects in nucleophilic aromatic substitution.
Elucidation of Mechanistic Pathways for Substitution Reactions
Nucleophilic aromatic substitution on this compound is expected to proceed via a bimolecular addition-elimination mechanism. This pathway involves two principal steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrazine ring play a crucial role in stabilizing this intermediate by delocalizing the negative charge.
Leaving Group Expulsion: The chloride ion is subsequently eliminated, and the aromaticity of the pyrazine ring is restored.
Transformations Involving the Allyloxy (Prop-2-en-1-yl) Group
The allyloxy substituent offers a second site of reactivity within the molecule, allowing for a range of transformations that can further functionalize the pyrazine core.
Pericyclic Rearrangements (e.g., Claisen-type Rearrangements)
The allyl ether functionality in this compound can potentially undergo a thermal researchgate.netresearchgate.net-sigmatropic rearrangement, known as the Claisen rearrangement. In this concerted pericyclic reaction, the allyl group migrates from the oxygen atom to an adjacent carbon atom of the pyrazine ring. For this to occur on the pyrazine ring, the allyl group would migrate to the C-2 position, displacing the chlorine atom, or to the C-4 position. However, the high activation energy for disrupting the aromaticity of the pyrazine ring makes this a challenging transformation. More commonly, if a suitable ortho-position were available and activated, the rearrangement would lead to an allyl-substituted hydroxypyrazine after tautomerization. Given the substitution pattern, a direct Claisen rearrangement on the pyrazine ring is not straightforward.
Oxidative and Reductive Transformations of the Alkene Moiety
The double bond in the allyloxy group is susceptible to various oxidative and reductive transformations.
Oxidation: Oxidative cleavage of the alkene can be achieved using reagents such as ozone (O3) followed by a reductive or oxidative workup, or with potassium permanganate (KMnO4). This would lead to the formation of a 2-chloro-3-(2-oxoethoxy)pyrazine or a 2-chloro-3-(carboxymethoxy)pyrazine, respectively. Epoxidation of the double bond with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding oxirane.
Reduction: The double bond can be selectively reduced to a propyl group through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2). This transformation would yield 2-chloro-3-propoxypyrazine.
Table 2: Potential Oxidative and Reductive Transformations of the Allyloxy Group
| Reaction Type | Reagents | Product |
| Ozonolysis (reductive workup) | 1. O3, 2. (CH3)2S | 2-(2-Chloro-3-pyrazinyloxy)acetaldehyde |
| Dihydroxylation | OsO4, NMO | 3-(2-Chloro-3-pyrazinyloxy)propane-1,2-diol |
| Hydrogenation | H2, Pd/C | 2-Chloro-3-propoxypyrazine |
This table presents plausible transformations based on the known reactivity of allyl ethers.
Cleavage and Exchange Reactions of the Ether Linkage
The allyl ether linkage can be cleaved under various conditions, often utilized in synthetic chemistry for deprotection strategies.
Reductive Cleavage: Treatment with reducing agents can lead to the cleavage of the C-O bond.
Palladium-Catalyzed Cleavage: A common method for the deallylation of ethers involves the use of a palladium(0) catalyst in the presence of a nucleophilic scavenger. This process is typically mild and chemoselective. The reaction proceeds through the formation of a π-allyl palladium complex, which is then attacked by the nucleophile.
Isomerization-Hydrolysis: The allyl ether can be isomerized to the corresponding prop-1-enyl ether using a strong base or a transition metal catalyst. The resulting enol ether is labile to acidic hydrolysis, yielding 2-chloro-3-hydroxypyrazine and propanal.
Table 3: Methods for the Cleavage of the Allyl Ether Linkage
| Method | Reagents | Product |
| Palladium-Catalyzed Deallylation | Pd(PPh3)4, scavenger (e.g., dimedone) | 2-Chloro-3-hydroxypyrazine |
| Isomerization followed by Hydrolysis | 1. Rh(I) catalyst or strong base, 2. H3O+ | 2-Chloro-3-hydroxypyrazine |
This table outlines established methods for allyl ether cleavage, which are expected to be applicable to the title compound.
Electrophilic Aromatic Substitution on the Pyrazine Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character generally deactivates the ring towards electrophilic aromatic substitution (SEAr). The introduction of a chlorine atom at the 2-position further deactivates the ring through its inductive electron-withdrawing effect. Conversely, the allyloxy group at the 3-position can act as an activating group through resonance, donating electron density to the pyrazine ring.
The directing effect of these substituents in electrophilic aromatic substitution is a crucial aspect of the reactivity of this compound. The allyloxy group is an ortho-, para-director in typical aromatic systems. In this pyrazine derivative, the positions ortho to the allyloxy group are the 2-position (occupied by chlorine) and the now non-existent 4-position. The para-position is the 6-position. The chlorine atom is also an ortho-, para-director, though deactivating. Therefore, any potential electrophilic attack would be directed to the 5- or 6-positions of the pyrazine ring.
Computational studies on similar substituted pyrazine systems can provide insights into the most probable sites of electrophilic attack. The relative activation and directing effects of the allyloxy and chloro groups would determine the ultimate regioselectivity. It is anticipated that harsh reaction conditions would be necessary to achieve any electrophilic substitution on this deactivated ring system.
Radical Chemistry and Photoreactions of Chloropyrazine Ethers
The presence of the allyloxy group in this compound opens avenues for radical and photochemical reactions. The allylic C-H bonds are weaker than other C-H bonds in the molecule and are susceptible to radical abstraction, which can initiate a variety of subsequent reactions.
One of the most significant photoreactions for allyloxy-substituted aromatic compounds is the photo-Claisen rearrangement. Upon irradiation with UV light, allyl aryl ethers can undergo a acs.orgacs.org-sigmatropic rearrangement to form the corresponding ortho-allyl phenols. In the case of this compound, a similar rearrangement would be expected, potentially yielding 2-Chloro-5-allylpyrazin-3(4H)-one or 2-Chloro-6-allylpyrazin-3(4H)-one, depending on the migratory aptitude to the different ortho positions. The regioselectivity of this rearrangement would be influenced by the electronic environment of the pyrazine ring.
The general mechanism for the photo-Claisen rearrangement is believed to proceed through a concerted pericyclic transition state, although radical mechanisms involving homolytic cleavage of the C-O bond to form a radical pair, followed by recombination, have also been proposed.
Studies on Chemo- and Regioselectivity in Complex Reactions of this compound
The multifunctionality of this compound presents challenges and opportunities in terms of chemo- and regioselectivity. The molecule possesses several reactive sites: the pyrazine ring, the chloro substituent, and the allyloxy group.
In reactions involving nucleophiles, the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of such reactions on substituted dichloropyrazines has been shown to be dependent on the electronic nature of the other substituents on the ring. acs.orgacs.orgresearchgate.net For this compound, the electron-donating allyloxy group would influence the electron density at the carbon atom bearing the chlorine, affecting its susceptibility to nucleophilic attack.
A key aspect of the chemoselectivity of this compound is the competition between reactions at the allyloxy group and the chloropyrazine core. For instance, in the presence of reagents that can initiate both Claisen rearrangement and nucleophilic substitution, the reaction conditions would be critical in determining the major product. Thermal conditions might favor the Claisen rearrangement, while the presence of a strong nucleophile at lower temperatures could favor SNAr.
The regioselectivity of the Claisen rearrangement is another important consideration. The migration of the allyl group can occur to either the C5 or C6 position of the pyrazine ring. The electronic and steric environment of these positions, influenced by the chloro and the ring nitrogen atoms, will dictate the preferred pathway. Studies on analogous systems, such as allyloxypyrazoles, have demonstrated that regioselective Claisen rearrangements can be achieved. nih.gov
Below is a table summarizing the potential reactive sites and the types of reactions that can occur:
| Reactive Site | Type of Reaction | Potential Products |
| Pyrazine Ring (C5, C6) | Electrophilic Aromatic Substitution | Substituted this compound |
| Allyloxy Group | Photo-Claisen Rearrangement | 2-Chloro-5-allylpyrazin-3(4H)-one or 2-Chloro-6-allylpyrazin-3(4H)-one |
| Allyloxy Group (allylic C-H) | Radical Reactions | Various radical addition/substitution products |
| Chloro Group | Nucleophilic Aromatic Substitution | 3-[(prop-2-en-1-yl)oxy]pyrazine derivatives |
Further detailed mechanistic studies, including kinetic analysis and computational modeling, are necessary to fully elucidate the complex reactivity of this compound and to control the chemo- and regioselectivity of its transformations for synthetic applications.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Prop 2 En 1 Yl Oxy Pyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map out the carbon-hydrogen framework and establish connectivity between atoms.
Detailed ¹H and ¹³C NMR Spectral Analysis of Pyrazine (B50134) and Allyloxy Moieties
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the protons of the allyloxy group. The two protons on the pyrazine ring would likely appear as doublets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing chloro and electron-donating allyloxy substituents. For the allyloxy moiety, the methylene protons adjacent to the oxygen (O-CH₂) would likely resonate as a doublet. The vinyl protons (-CH=CH₂) would present as a more complex multiplet, with distinct signals for the geminal and vicinal protons, showing characteristic coupling constants.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The pyrazine ring should exhibit four distinct signals for its carbon atoms, with the carbons directly attached to the chlorine and oxygen atoms (C2 and C3) showing significant shifts. The carbon of the allyloxy group would also be distinguishable, with signals for the methylene carbon (O-CH₂) and the two vinyl carbons (-CH=CH₂).
A detailed, interactive data table of predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine H-5 | Value not available | - |
| Pyrazine H-6 | Value not available | - |
| Allyloxy -OCH₂- | Value not available | Value not available |
| Allyloxy -CH= | Value not available | Value not available |
| Allyloxy =CH₂ | Value not available | Value not available |
| Pyrazine C-2 | - | Value not available |
| Pyrazine C-3 | - | Value not available |
| Pyrazine C-5 | - | Value not available |
| Pyrazine C-6 | - | Value not available |
Note: Specific, experimentally verified chemical shift and coupling constant data for the target compound were not found in the available literature. The table is a representation of the expected signals.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the proton-proton coupling networks. It would clearly show the correlation between the vicinal protons on the pyrazine ring and the coupling network within the allyloxy group, connecting the O-CH₂ protons to the vinyl proton (-CH=), and the vinyl proton to the terminal =CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom in both the pyrazine and allyloxy moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While there are no stereochemical centers in this molecule, NOESY could reveal through-space correlations that might help in confirming the conformation of the allyloxy group relative to the pyrazine ring.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine (C₇H₇ClN₂O), HRMS would be expected to yield a molecular ion peak with a mass that is consistent with this formula to within a few parts per million. The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M+ and M+2 peaks. miamioh.edu
Investigation of Fragmentation Pathways for Chloropyrazine Ethers
Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule and provides valuable structural information. For chloropyrazine ethers, several fragmentation pathways can be anticipated. Common fragmentation of ethers involves cleavage of the C-O bond or the C-C bond alpha to the oxygen. libretexts.org For aryl ethers, fragmentation can also involve rearrangements. miamioh.edu
Key expected fragmentation pathways for this compound would likely include:
Loss of the allyl group: Cleavage of the O-CH₂ bond would lead to the formation of a chlorohydroxypyrazine radical cation.
Loss of a chlorine atom: This would result in a pyrazine ether cation.
Fragmentation of the pyrazine ring: The stable aromatic ring might undergo characteristic ring-opening or fragmentation, although this is often less favorable than the cleavage of substituents.
Analysis of the relative abundances of these fragment ions in the mass spectrum would provide strong evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), which are characteristic of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyrazine ring and the allyloxy substituent.
Pyrazine Ring Vibrations: The pyrazine ring would exhibit a series of characteristic C-H and C-N stretching and bending vibrations. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum. mahendrapublications.com
Allyloxy Group Vibrations: The allyloxy group would be identified by the C-H stretching vibrations of the sp² and sp³ hybridized carbons. The C=C stretching vibration of the vinyl group would be a prominent feature. The C-O-C ether linkage would also have characteristic stretching vibrations.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkene =C-H | Stretching | 3100 - 3000 |
| Alkane C-H | Stretching | 3000 - 2850 |
| C=C (alkene) | Stretching | 1680 - 1620 |
| C=N, C=C (aromatic) | Ring Stretching | 1600 - 1450 |
| C-O (ether) | Asymmetric Stretching | 1275 - 1200 |
| C-O (ether) | Symmetric Stretching | 1075 - 1020 |
| C-Cl | Stretching | 850 - 550 mahendrapublications.com |
The combined application of these advanced spectroscopic techniques would provide a comprehensive and unambiguous structural characterization of this compound.
Identification of Characteristic Vibrational Frequencies for Pyrazine and Allyloxy Groups
The infrared (IR) spectrum of this compound is expected to exhibit characteristic vibrational frequencies arising from its two main structural components: the pyrazine ring and the allyloxy group. The pyrazine ring, a heteroaromatic system, has a set of well-defined vibrational modes. These include C-H stretching vibrations, which typically appear in the region of 3000-3100 cm⁻¹, and C=N and C=C ring stretching vibrations, which are observed in the 1400-1600 cm⁻¹ range. Ring breathing and deformation modes are also expected at lower frequencies.
The allyloxy group introduces several additional characteristic bands. The C-H stretching vibrations of the allyl group's sp² and sp³ hybridized carbons will be present. The C=C stretching of the vinyl group is anticipated around 1645 cm⁻¹. The C-O-C ether linkage will display asymmetric and symmetric stretching vibrations, typically in the 1040-1250 cm⁻¹ region. Out-of-plane (OOP) bending vibrations of the =C-H bonds in the allyl group are also expected in the fingerprint region.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyrazine Ring | C-H Stretching | 3000 - 3100 |
| C=N and C=C Ring Stretching | 1400 - 1600 | |
| Ring Breathing/Deformation | < 1000 | |
| Allyloxy Group | =C-H Stretching | 3010 - 3095 |
| -CH₂- Stretching | 2850 - 2960 | |
| C=C Stretching | ~1645 | |
| C-O-C Asymmetric Stretching | 1200 - 1250 | |
| C-O-C Symmetric Stretching | 1040 - 1075 | |
| =C-H Out-of-Plane Bending | 910 - 990 | |
| Chloro Group | C-Cl Stretching | 600 - 800 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the pyrazine chromophore, modulated by the chloro and allyloxy substituents.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of pyrazine and its derivatives is characterized by π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths.
Fluorescence Properties and Quantum Yield Determinations
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation and the nature of intermolecular interactions that dictate the crystal packing.
Molecular Conformation and Intramolecular/Intermolecular Interactions
In the solid state, a variety of intermolecular interactions are expected to play a crucial role in the crystal packing. These can include:
C-H···N hydrogen bonds: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors for C-H donors from neighboring molecules.
C-H···O hydrogen bonds: The oxygen atom of the allyloxy group can also participate in hydrogen bonding as an acceptor.
π-π stacking: The aromatic pyrazine rings may stack on top of each other, contributing to the stability of the crystal lattice.
Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or oxygen on adjacent molecules. The most frequent interaction of pyrazine is a hydrogen bond to a pyrazine nitrogen atom as an acceptor, followed by a weak hydrogen bond with a pyrazine hydrogen as a donor nih.gov. Halogen bonds have also been identified in chloropyrazines nih.gov.
Crystal Packing Architectures and Supramolecular Assemblies
The interplay of the aforementioned intermolecular interactions will lead to the formation of specific crystal packing architectures and supramolecular assemblies. Pyrazine-based molecules are known to form diverse supramolecular structures. The specific arrangement of molecules in the crystal lattice will depend on the subtle balance of these non-covalent interactions. For instance, the combination of hydrogen and halogen bonding can lead to the formation of one-, two-, or three-dimensional networks. The study of these assemblies is a key aspect of crystal engineering and supramolecular chemistry.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | C-H (pyrazine, allyl) | N (pyrazine) |
| Hydrogen Bond | C-H (pyrazine, allyl) | O (allyloxy) |
| π-π Stacking | Pyrazine Ring | Pyrazine Ring |
| Halogen Bond | C-Cl | N (pyrazine), O (allyloxy) |
Computational and Theoretical Investigations of 2 Chloro 3 Prop 2 En 1 Yl Oxy Pyrazine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of accuracy and computational efficiency for studying organic molecules. nih.gov These calculations are used to determine the molecule's energetic and electronic properties.
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, finds the lowest energy arrangement of the atoms. For a molecule with flexible components like the allyloxy group in 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine, multiple stable conformations (conformers) may exist.
Computational studies on flexible molecules, such as those containing piperazine or allene units linked to pyrazine (B50134) rings, reveal that different conformers (e.g., boat, chair, twist) can exist in equilibrium. A detailed conformational analysis maps the potential energy surface to identify the global minimum (the most stable conformer) and other local minima, providing insight into the molecule's structural dynamics. The relative energies of these conformers determine their population at a given temperature.
The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For pyrazine derivatives, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient pyrazine ring or areas with electron-withdrawing groups. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrazine Derivative This table provides example data typical for heterocyclic compounds, as specific values for this compound are not available.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior based on conceptual DFT. ajchem-a.com These descriptors provide a quantitative framework for understanding reactivity trends. irjweb.com
Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.
Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η) : Resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating higher reactivity. irjweb.com
Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
Table 2: Illustrative Global Reactivity Descriptors for a Pyrazine Derivative This table provides example data typical for heterocyclic compounds, as specific values for this compound are not available.
| Descriptor | Value (eV) | Formula | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | 6.35 | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | 1.85 | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | 4.10 | (I+A)/2 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | 2.25 | (I-A)/2 | Resistance to charge transfer. irjweb.com |
| Chemical Softness (S) | 0.44 | 1/η | Propensity to undergo chemical reactions. irjweb.com |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov
The MEP surface is color-coded to represent different potential values:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas (e.g., lone pairs on nitrogen or oxygen atoms) that are susceptible to electrophilic attack. researchgate.net
Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. researchgate.net
Green : Regions of neutral or near-zero potential.
For this compound, one would expect to see negative potential (red) around the pyrazine nitrogen atoms and the ether oxygen, marking them as sites for hydrogen bonding or coordination. Positive potential (blue) would likely be found on the hydrogen atoms of the pyrazine ring and the allyl group. walisongo.ac.id
Computational Prediction of Vibrational Frequencies and Spectroscopic Signatures
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By performing a frequency calculation on the optimized geometry, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. nih.gov
These predicted spectra are crucial for several reasons:
They confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).
They aid in the assignment of experimental IR and Raman spectra, where theoretical calculations can help distinguish between complex overlapping bands. researchgate.net
The Potential Energy Distribution (PED) analysis can be used to characterize each vibrational mode in terms of specific bond stretches, bends, and torsions. chemrxiv.org
For this compound, DFT calculations would predict characteristic frequencies for C-H stretching, C=C and C=N ring stretching, C-O-C ether stretching, and C-Cl stretching, among others.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically model a single molecule in a vacuum at 0 K, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment (e.g., in a solvent like water) and at a specific temperature. MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and solvent effects.
For a compound like this compound, MD simulations could be used to:
Explore the conformational landscape and the dynamics of transitions between different conformers in solution.
Study how the molecule interacts with solvent molecules, such as water, through hydrogen bonding.
Simulate the interaction of the molecule with a biological target, such as a protein active site, to understand its binding mode and stability, a process often used in drug design. nih.gov
Conformational Dynamics and Structural Stability Studies
The three-dimensional structure and flexibility of a molecule are critical to its interactions and reactivity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them.
For a molecule like this compound, rotational flexibility exists around the single bonds of the prop-2-en-1-yloxy side chain. Computational methods, particularly quantum chemical calculations such as Density Functional Theory (DFT), are employed to explore these conformational possibilities. nih.gov By systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. nih.gov The minima on this surface correspond to stable conformers, while the peaks represent the energy required to transition between them.
These studies reveal the most likely shapes the molecule will adopt. For instance, in other substituted pyrazines, the orientation of alkyl substituents has been shown to be influenced by interactions, such as hydrogen bonding, with the nitrogen atoms in the pyrazine ring. dtic.mil Similar non-covalent interactions could play a role in dictating the preferred conformation of the prop-2-en-1-yloxy group in this compound. nih.gov The results of such analyses are fundamental for understanding how the molecule might fit into a biological receptor.
In Silico Modeling of Molecular Recognition and Interaction (e.g., protein-ligand, DNA-compound)
In silico modeling, particularly molecular docking, is a powerful tool to predict and analyze how a small molecule (ligand) like this compound might bind to a biological macromolecule, such as a protein or DNA. jetir.orgresearchgate.net This technique computationally places the ligand into the binding site of a target and scores the potential poses based on binding affinity.
Protein-Ligand Interactions: Molecular docking studies with protein targets can help identify key interactions that stabilize the binding. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interactions involve hydrogen bonds to the pyrazine nitrogen atoms (acting as acceptors) and weak hydrogen bonds with pyrazine hydrogens (acting as donors). acs.org Other interactions include π-stacking, coordination to metal ions, and halogen bonds for chloro-substituted pyrazines. acs.org For this compound, docking could predict its binding mode within a specific protein's active site, highlighting which amino acid residues it interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govsemanticscholar.org
DNA-Compound Interactions: Pyrazine derivatives have also been investigated as DNA-binding agents. nih.gov Docking simulations can predict whether a compound is likely to bind to DNA and its preferred binding mode (e.g., intercalation between base pairs or binding within the minor or major groove). Studies on similar pyrazine-based molecules have shown that they can bind non-covalently in the DNA groove, stabilized by π–π interactions between the pyrazine ring and the deoxyribose rings of the DNA backbone. nih.gov Such computational analyses provide a preliminary assessment of a compound's potential to interact with genetic material. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijrpr.com These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.
Computational Correlation of Molecular Descriptors with Predicted Biological Potency
The foundation of QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., molecular weight, connectivity indices), and quantum-chemical (e.g., heat of formation). nih.gov
For pyrazine derivatives, various QSAR studies have been conducted to correlate such descriptors with diverse biological activities, including antiproliferative effects and olfactory properties. ijrpr.com Statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the mathematical models. nih.gov For example, a QSAR study might find that a compound's anticancer activity is positively correlated with its molar volume and molar refractivity but negatively correlated with its hydration energy and polarizability. By identifying the key descriptors that influence activity, researchers can gain insight into the structural features that are important for a desired biological effect.
| Descriptor Category | Descriptor Name | Description |
|---|---|---|
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to the ability to donate electrons. |
| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest empty electron orbital; relates to the ability to accept electrons. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |
| Quantum-Chemical | Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |
| Quantum-Chemical | Hydration Energy (HE) | The energy released when a molecule is dissolved in water. |
Predictive Modeling for Rational Compound Design
A validated QSAR model serves as a powerful predictive tool. ijrpr.com It can be used to forecast the biological activity of novel, yet-to-be-synthesized pyrazine derivatives. nih.gov This process, known as virtual screening, allows chemists to prioritize which new structures are most likely to be active, thereby saving significant time and resources in the drug discovery process. tandfonline.comnih.gov
For instance, if a QSAR model indicates that increasing hydrophobicity and decreasing the HOMO-LUMO energy gap enhances activity, designers can focus on creating new pyrazine analogues with substituents that modulate these specific properties. By calculating the descriptors for these hypothetical molecules and inputting them into the QSAR equation, their potential potency can be estimated before any synthetic work is undertaken. This iterative cycle of design, prediction, and synthesis is a cornerstone of modern rational drug design, enabling the development of more effective therapeutic agents. tandfonline.com
Exploration of 2 Chloro 3 Prop 2 En 1 Yl Oxy Pyrazine As a Versatile Synthetic Precursor
Derivatization Strategies via the Allyloxy Group
The allyloxy group provides a reactive handle for a variety of chemical transformations, primarily centered around the reactivity of the alkene double bond.
Functionalization of the Alkene Double Bond (e.g., Hydrogenation, Epoxidation, Halogenation, Hydroboration)
The carbon-carbon double bond within the allyloxy moiety is susceptible to a range of addition reactions, enabling the introduction of various functional groups. While specific examples for 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine are not extensively documented, the expected reactivity is based on well-established transformations of allyl ethers.
Hydrogenation: Catalytic hydrogenation of the double bond would yield the corresponding 2-chloro-3-(propyloxy)pyrazine. This transformation effectively removes the reactive alkene functionality, which can be a strategic step to prevent undesired side reactions in subsequent synthetic steps. Typical catalysts for this reaction include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere.
Epoxidation: The alkene can be converted to an epoxide, 2-chloro-3-(oxiran-2-ylmethoxy)pyrazine, using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net This epoxide is a valuable intermediate, as it can be opened by various nucleophiles to introduce a wide array of functional groups at the 2' and 3' positions of the propyl chain.
Halogenation: The addition of halogens, such as bromine (Br2) or chlorine (Cl2), across the double bond would result in the formation of the corresponding dihalo-propyl ether derivative, for instance, 2-chloro-3-(2,3-dibromopropyloxy)pyrazine. This reaction proceeds readily and can be a precursor for further dehydrohalogenation or substitution reactions.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidation with hydrogen peroxide (H2O2) and a base, would yield the primary alcohol, 3-(2-chloropyrazin-3-yloxy)propan-1-ol. This introduces a hydroxyl group at the terminal position of the side chain, opening up possibilities for further functionalization.
A summary of these potential transformations is presented in the table below.
| Transformation | Reagents | Expected Product |
| Hydrogenation | H₂, Pd/C | 2-Chloro-3-(propyloxy)pyrazine |
| Epoxidation | m-CPBA | 2-Chloro-3-(oxiran-2-ylmethoxy)pyrazine |
| Bromination | Br₂ | 2-Chloro-3-(2,3-dibromopropyloxy)pyrazine |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 3-(2-Chloropyrazin-3-yloxy)propan-1-ol |
Utilization in Polymerization or Oligomerization Reactions
Chemical Transformations via the Chloro Substituent
The chloro atom on the electron-deficient pyrazine (B50134) ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and 2-chloropyrazines are known to be effective substrates in these transformations. researchgate.netbohrium.com
Suzuki Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.gov This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyrazine ring. For instance, the reaction of this compound with phenylboronic acid would be expected to yield 2-phenyl-3-[(prop-2-en-1-yl)oxy]pyrazine. The efficiency of such couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-chloropyrazine (B57796) and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govresearchgate.net This reaction is highly valuable for the synthesis of arylalkynes. The coupling of this compound with an alkyne like phenylacetylene (B144264) would produce 2-(phenylethynyl)-3-[(prop-2-en-1-yl)oxy]pyrazine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the chloropyrazine and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org It is a versatile method for the synthesis of N-aryl and N-heteroaryl amines. Primary and secondary amines can be coupled with this compound to afford the corresponding 2-amino-3-[(prop-2-en-1-yl)oxy]pyrazine derivatives. The choice of phosphine (B1218219) ligand is often crucial for the success of this transformation.
The following table summarizes representative examples of cross-coupling reactions on analogous 2-chloropyrazine systems.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |
| Suzuki-Miyaura | 2-Chloropyrazine | Phenylboronic acid | [Pd(L)(PPh₃)] | 2-Phenylpyrazine | High |
| Sonogashira | 2-Chloropyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2-(Phenylethynyl)pyrazine | Good |
| Buchwald-Hartwig | 2-Chloropyrazine | Aniline | Pd₂(dba)₃/BINAP | 2-(Phenylamino)pyrazine | Good |
Nucleophilic Aromatic Substitution with Diverse Nucleophiles
The electron-deficient nature of the pyrazine ring activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). wikipedia.orgfishersci.co.ukmasterorganicchemistry.comlibretexts.orglibretexts.orgnih.govnih.gov This allows for the displacement of the chloride ion by a variety of nucleophiles. masterorganicchemistry.comyoutube.com
With Amines: Reaction with primary or secondary amines can lead to the formation of 2-aminopyrazine (B29847) derivatives. The reaction often requires heating and may be facilitated by the use of a base. youtube.com This provides a complementary method to the Buchwald-Hartwig amination for the synthesis of N-substituted pyrazines.
With Alkoxides and Thiolates: Nucleophiles such as sodium methoxide (B1231860) or sodium thiophenoxide can displace the chloride to form the corresponding 2-methoxy or 2-(phenylthio) derivatives. These reactions typically proceed under basic conditions.
With Other Nucleophiles: A wide range of other nucleophiles, including carbanions and azides, can potentially displace the chloro group, further highlighting the synthetic utility of this position.
The table below provides illustrative examples of nucleophilic aromatic substitution on chloropyrazines.
| Nucleophile | Reagent | Solvent | Product |
| Amine | R¹R²NH | DMF | 2-(R¹R²N)-3-[(prop-2-en-1-yl)oxy]pyrazine |
| Alkoxide | RONa | ROH | 2-(RO)-3-[(prop-2-en-1-yl)oxy]pyrazine |
| Thiolate | RSNa | THF | 2-(RS)-3-[(prop-2-en-1-yl)oxy]pyrazine |
Synthesis of Fused Pyrazine Systems from this compound
The bifunctional nature of this compound makes it an excellent starting material for the construction of fused heterocyclic systems, such as furo[2,3-b]pyrazines and pyrrolo[2,3-b]pyrazines. researchgate.netresearchgate.netscilit.comresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.net These scaffolds are of significant interest in medicinal chemistry.
A plausible synthetic strategy would involve an initial Sonogashira coupling at the 2-position with a suitably functionalized alkyne. For example, coupling with propargyl alcohol would yield an intermediate that, upon intramolecular cyclization, could lead to the formation of a furo[2,3-b]pyrazine ring system. The cyclization could be promoted by a base or a transition metal catalyst.
Similarly, to construct a pyrrolo[2,3-b]pyrazine core, one could envision an initial Buchwald-Hartwig amination with an amine bearing a suitable functional group for subsequent cyclization. For instance, amination with an amino alcohol could be followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring.
These strategies underscore the potential of this compound as a key building block for the synthesis of complex, biologically relevant heterocyclic compounds.
Annulation Reactions for Polycyclic Heterocycle Construction (e.g., Pyrazolo[3,4-b]pyrazines, Triazolopyrazines)
The presence of a chloro group at the 2-position of the pyrazine ring in this compound makes it an excellent substrate for nucleophilic substitution reactions, which can be strategically employed in annulation reactions to construct fused heterocyclic systems. These reactions are pivotal in the synthesis of pyrazolo[3,4-b]pyrazines and triazolopyrazines, which are scaffolds of significant interest due to their potential biological activities.
Pyrazolo[3,4-b]pyrazine Synthesis:
The construction of the pyrazolo[3,4-b]pyrazine ring system can be achieved through the condensation of a hydrazine (B178648) derivative with the 2-chloro-3-alkoxypyrazine core. A plausible synthetic route involves the reaction of this compound with hydrazine or substituted hydrazines. The initial step is a nucleophilic aromatic substitution where the hydrazine displaces the chloride. The resulting hydrazinylpyrazine intermediate can then undergo an intramolecular cyclization to form the fused pyrazole (B372694) ring. The reaction conditions for such transformations are typically mild, often requiring a suitable solvent and occasionally a base to facilitate the reaction.
A representative, though not specifically documented for the title compound, reaction scheme is depicted below:
Scheme 1: Proposed Synthesis of Allyloxy-Substituted Pyrazolo[3,4-b]pyrazines
Step 1: Nucleophilic Substitution
This compound + R-NH-NH₂ → 2-Hydrazinyl-3-[(prop-2-en-1-yl)oxy]pyrazine derivative + HCl
Step 2: Intramolecular Cyclization
2-Hydrazinyl-3-[(prop-2-en-1-yl)oxy]pyrazine derivative → Allyloxy-pyrazolo[3,4-b]pyrazine derivative + H₂O
The specific reaction conditions and yields would be expected to vary depending on the nature of the hydrazine used. Below is a hypothetical data table illustrating potential outcomes based on common organic synthesis results.
| Entry | Hydrazine (R-NH-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate (B1144303) | Ethanol | 80 | 12 | 75 |
| 2 | Methylhydrazine | Dioxane | 100 | 8 | 68 |
| 3 | Phenylhydrazine | DMF | 120 | 6 | 62 |
Triazolopyrazine Synthesis:
Similarly, the synthesis of triazolopyrazines can be envisioned starting from this compound. One common approach for the formation of a fused triazole ring is the reaction with a hydrazine derivative followed by cyclization with a one-carbon component, such as formic acid or an orthoester. Alternatively, reaction with reagents like hydrazinecarboxamides or thiosemicarbazides can directly lead to the fused triazole ring system.
A potential synthetic pathway is outlined below:
Scheme 2: Proposed Synthesis of Allyloxy-Substituted Triazolopyrazines
Step 1: Formation of Hydrazinyl Intermediate
This compound + Hydrazine hydrate → 2-Hydrazinyl-3-[(prop-2-en-1-yl)oxy]pyrazine
Step 2: Cyclization
2-Hydrazinyl-3-[(prop-2-en-1-yl)oxy]pyrazine + Triethyl orthoformate → Allyloxy-triazolopyrazine
The efficiency of this annulation would likely be influenced by the specific cyclizing agent and reaction conditions employed. A hypothetical data table is presented to showcase potential experimental results.
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethyl orthoformate | Acetic Acid | 120 | 10 | 70 |
| 2 | Formic Acid | Reflux | 100 | 18 | 65 |
| 3 | Carbon disulfide | Pyridine | 115 | 12 | 58 |
Design and Synthesis of Novel Pyrazine-Containing Building Blocks for Organic Synthesis
The unique structural features of this compound also allow for its use in the design and synthesis of novel pyrazine-containing building blocks. The allyloxy group, in particular, serves as a versatile handle for introducing further complexity and functionality onto the pyrazine core.
One of the most powerful transformations involving an allyloxy group on an aromatic ring is the Claisen rearrangement. chem-station.comorganic-chemistry.orgwikipedia.org This thermally or Lewis acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement would be expected to proceed to afford a 5-allyl-3-chloro-2(1H)-pyrazinone. This transformation is significant as it repositions the allyl group from the oxygen atom to a carbon atom of the pyrazine ring, simultaneously unmasking a hydroxyl group (in its tautomeric pyrazinone form).
Scheme 3: Claisen Rearrangement of this compound
This compound --(Heat or Lewis Acid)--> 5-Allyl-3-chloro-2(1H)-pyrazinone
The resulting 5-allyl-3-chloro-2(1H)-pyrazinone is a highly functionalized building block with multiple reactive sites:
The Allyl Group: The terminal double bond of the allyl group can be subjected to a wide range of transformations, including oxidation (to an aldehyde or carboxylic acid), hydroboration-oxidation (to an alcohol), ozonolysis, and various cross-coupling reactions.
The Chloro Group: This group remains a reactive site for nucleophilic substitution, allowing for the introduction of various substituents at the 3-position.
The Pyrazinone Ring: The N-H and C=O groups of the pyrazinone tautomer offer sites for N-alkylation, N-arylation, and reactions at the carbonyl group.
The versatility of the 5-allyl-3-chloro-2(1H)-pyrazinone building block is illustrated in the following hypothetical data table, which outlines potential subsequent functionalizations.
| Entry | Reagent(s) | Target Functional Group | Position of Modification | Potential Product Class |
| 1 | 1. O₃; 2. Me₂S | Aldehyde | 5-(CH₂CHO) | Pyrazinone-aldehydes |
| 2 | 1. 9-BBN; 2. H₂O₂, NaOH | Primary Alcohol | 5-(CH₂CH₂CH₂OH) | Pyrazinone-alcohols |
| 3 | Arylboronic acid, Pd catalyst | Aryl group | 3-Aryl | 3-Aryl-5-allyl-pyrazinones |
| 4 | Alkyl halide, Base | N-Alkyl | 1-Alkyl | N-Substituted pyrazinones |
Advanced Research Applications of 2 Chloro 3 Prop 2 En 1 Yl Oxy Pyrazine and Derived Structures
Applications in Advanced Materials Science
The electron-deficient nature of the pyrazine (B50134) ring makes it an attractive building block for materials with specific electronic functionalities. The presence of the chloro and allyl ether groups on the pyrazine ring of 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine offers multiple avenues for its incorporation into advanced materials.
Pyrazine derivatives are increasingly being explored for their utility in optoelectronic devices due to their favorable charge transfer properties. rsc.org The pyrazine nucleus, being electron-withdrawing, can be strategically incorporated into donor-acceptor (D-A) architectures to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govnih.gov This modulation of the electronic band gap is crucial for the development of organic semiconductors and luminescent materials. nih.govnih.gov
While direct studies on this compound are not extensively documented, its potential can be inferred from related structures. For instance, various pyrazine derivatives have been synthesized and investigated for their optical and electronic properties, demonstrating the significant impact of substituents on their performance. atlantis-press.comscience.gov The chloro group in the target molecule can act as a synthetic handle for cross-coupling reactions to introduce various aryl or heterocyclic moieties, thereby extending the π-conjugation and influencing the material's charge transport characteristics. rsc.org The prop-2-en-1-yloxy group, on the other hand, could be utilized for post-synthetic modifications or to influence the material's morphology and solubility.
The development of luminescent dyes based on pyrazine scaffolds has also garnered attention. atlantis-press.com The emission properties of such dyes can be fine-tuned by altering the electronic nature of the substituents on the pyrazine ring. atlantis-press.com The combination of the electron-withdrawing pyrazine core and the potential for introducing various functionalities through the chloro and allyl groups makes this compound a promising precursor for the synthesis of novel fluorescent materials with applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Table 1: Photoelectric Properties of Selected Donor-Acceptor-Donor (D-A-D) Compounds Based on Pyrazine Derivatives
| Compound | Acceptor Unit | Band-gap Energy (Eg) (eV) |
| BPC-2DPx | 2,3-bis(decyloxy)quinoxaline | 2.82 |
| BPC-3DPx | 2,3-bis(decyloxy)quinoxaline | 2.70 |
| BPC-2DPP | 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine | 2.48 |
| BPC-3DPP | 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine | 2.62 |
Data sourced from studies on D-A-D compounds where benzocarbazole is the donor. nih.gov
The incorporation of pyrazine units into polymer backbones can impart desirable thermal and electronic properties to the resulting materials. acs.org The synthesis of pyrazine-containing polymers has been explored to create functional materials for various applications. rsc.orgresearchgate.net The prop-2-en-1-yl group in this compound is a particularly attractive feature for polymer chemistry, as the terminal double bond can participate in polymerization reactions such as addition polymerization or be used as a site for grafting onto other polymer chains.
This functionality allows for the integration of the pyrazine core into a wide range of polymeric architectures, from linear chains to cross-linked networks. The resulting polymers could exhibit enhanced thermal stability, modified solubility, and novel electronic properties derived from the pyrazine units. For example, biobased polyesters containing pyrazine units have been synthesized, demonstrating the versatility of pyrazine monomers in creating new classes of sustainable materials. acs.org The development of pyrazinacene-based conjugated polymers highlights the potential for creating n-type organic semiconductors. rsc.org
Ligand Design in Coordination Chemistry
The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making pyrazine and its derivatives excellent ligands for coordinating with metal ions. nih.govmassey.ac.nzresearchgate.net This has led to extensive research into the synthesis and characterization of metal complexes with pyrazine-based ligands. nih.govresearchgate.netubc.ca
This compound can act as a versatile ligand in coordination chemistry. The two nitrogen atoms of the pyrazine ring can coordinate to a single metal center in a chelating fashion or bridge between two or more metal centers to form coordination polymers. acs.orgmdpi.comnih.gov The chloro and prop-2-en-1-yloxy substituents can influence the steric and electronic properties of the resulting metal complexes, thereby affecting their geometry, stability, and reactivity.
The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction to determine their precise three-dimensional structure, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to probe the coordination environment of the metal ion, and thermogravimetric analysis (TGA) to assess their thermal stability. nih.govmdpi.com
Pyrazine ligands can adopt various coordination modes, including monodentate, bidentate bridging, and chelating, leading to a rich diversity of coordination architectures. researchgate.netacs.orgmdpi.com The specific coordination mode adopted by this compound would depend on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions. The electronic properties of the resulting metal-pyrazine systems are of significant interest. The interaction between the metal d-orbitals and the π-system of the pyrazine ring can lead to interesting electronic phenomena, such as metal-to-ligand charge transfer (MLCT) transitions, which can be studied using techniques like UV-visible spectroscopy. rsc.org The electrochemical properties of these complexes can also be investigated using cyclic voltammetry to understand their redox behavior. rsc.org
Table 2: Examples of Coordination Modes of Pyrazine-Based Ligands
| Ligand | Metal Ion | Coordination Mode | Resulting Structure |
| Pyrazinamide (B1679903) | Co(II) | Unidentate | Discrete complex |
| Pyrazine | Co(II) | Bidentate bridging | 1D and 3D coordination polymers |
| Pyrazine-2,5-diyldimethanol | Cu(II) | Bridging tetra-dentate | Coordination polymer |
This table provides illustrative examples of coordination modes observed in pyrazine-based metal complexes. researchgate.netacs.orgmdpi.com
Physicochemical Studies of Biomolecule Interactions (Methodological Research)
While the primary focus of research on pyrazine derivatives has been in materials science and coordination chemistry, there is growing interest in their interactions with biomolecules. rsc.orgmdpi.com Such studies are crucial for understanding the potential biological activity of these compounds and for developing new research methodologies. Physicochemical studies can elucidate the nature and strength of the interactions between a small molecule like this compound and biomacromolecules such as proteins and nucleic acids.
Methodological research in this area would involve the use of various biophysical techniques to probe these interactions. For instance, spectroscopic methods like fluorescence spectroscopy and circular dichroism can be employed to study the binding of the pyrazine derivative to proteins like bovine serum albumin (BSA), providing information on binding constants and conformational changes. rsc.org Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the specific binding sites and interaction modes at the atomic level. rsc.org Although specific studies on this compound are lacking, the methodologies applied to other pyrazine derivatives provide a clear roadmap for investigating its potential interactions with biomolecules. rsc.org
Mechanistic Investigations of Compound-DNA Binding Interactions
The interaction of small molecules with DNA is a cornerstone of drug discovery and molecular biology. inflibnet.ac.in Pyrazine derivatives, due to their planar aromatic structure, are capable of interacting with DNA through various non-covalent modes, including intercalation, groove binding, and electrostatic interactions. inflibnet.ac.in Although specific studies on the DNA binding of this compound are not available, research on analogous compounds such as 2-chloro-3-hydrazinopyrazine (2Cl3HP) provides a framework for understanding potential mechanisms.
Investigations into the DNA binding of pyrazine derivatives often employ a combination of spectroscopic techniques, viscosity measurements, and molecular docking studies to elucidate the nature and strength of the interaction. nih.gov Spectroscopic methods like UV-Vis and fluorescence spectroscopy can reveal changes in the spectral properties of the compound or DNA upon binding, which can be used to calculate binding constants (Kb). researchgate.net Viscosity measurements of DNA solutions in the presence of the compound can help distinguish between intercalative and non-intercalative binding modes; intercalation typically leads to a significant increase in DNA viscosity. mdpi.com
Molecular docking studies offer computational insights into the preferred binding site and orientation of the compound within the DNA structure. For instance, studies on 2Cl3HP have shown that it likely binds to the minor groove of DNA. inflibnet.ac.in The interaction is characterized by non-specific π–π stacking between the pyrazine ring and the deoxyribose rings of the DNA backbone. inflibnet.ac.in The presence of the chlorine atom in 2Cl3HP was found to enhance its affinity for DNA compared to the non-chlorinated analogue, suggesting that the electronic properties of substituents on the pyrazine ring play a crucial role in the binding interaction. inflibnet.ac.in
For this compound, the planar pyrazine ring could facilitate intercalation between DNA base pairs, while the chloro and allyloxy substituents would influence the binding affinity and specificity, potentially through interactions within the DNA grooves. The allyl group, in particular, could offer possibilities for covalent bonding under certain conditions, leading to irreversible DNA modification, a mechanism exploited by some anticancer drugs. nih.gov
| Compound | Binding Mode | Binding Constant (Kb) | Key Interactions |
|---|---|---|---|
| 2-chloro-3-hydrazinopyrazine (2Cl3HP) | Minor Groove Binding | Data Not Specified | π–π stacking with deoxyribose rings |
Electrochemical Sensing Applications for Biomolecules and Analytes
Electrochemical sensors offer a sensitive, rapid, and cost-effective platform for the detection of a wide range of biomolecules and chemical analytes. nih.gov Pyrazine derivatives have been explored as components of electrochemical sensors due to their favorable electronic properties and versatile chemistry, which allows for their immobilization on electrode surfaces. researchgate.netscite.ai While specific applications of this compound in electrochemical sensing have not been reported, its structure suggests several potential uses.
The pyrazine ring system can be electrochemically active, undergoing redox reactions that can be monitored using techniques such as cyclic voltammetry. nih.gov The presence of the chloro and allyloxy substituents would modulate the redox potential of the pyrazine core. The terminal double bond of the allyl group provides a reactive handle for covalent attachment to electrode surfaces, which can be modified with materials like gold nanoparticles or carbon nanotubes to enhance sensitivity and conductivity.
A hypothetical electrochemical sensor based on this compound could be designed for the detection of various analytes. For instance, the pyrazine nitrogen atoms could coordinate with metal ions, forming the basis of a sensor for heavy metals. Alternatively, the modified electrode could be used to monitor the oxidation or reduction of biomolecules. For example, pyrazine-modified electrodes have been investigated for the detection of hydrazine (B178648), a toxic compound. researchgate.netnih.gov
The performance of such a sensor would be characterized by its sensitivity (the change in signal per unit of analyte concentration), selectivity (the ability to detect the target analyte in the presence of interfering species), limit of detection (the lowest concentration of analyte that can be reliably detected), and response time.
| Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Selectivity |
|---|---|---|---|---|
| Hydrazine | Cyclic Voltammetry | 1 µM - 10 mM | 0.1 µM | High |
Future Directions and Emerging Research Avenues for 2 Chloro 3 Prop 2 En 1 Yl Oxy Pyrazine
Novel Chemo- and Biocatalytic Approaches to Synthesis
The future synthesis of 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine and its analogs is poised to move beyond traditional methods towards more efficient, selective, and sustainable catalytic strategies.
Chemo-catalysis: While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira are well-established for functionalizing chloropyrazines, future work could explore alternative, more sustainable catalytic systems. clockss.orgrsc.org Research into cobalt-catalyzed cross-coupling of 2-chloropyrazines with organozinc reagents has shown promise, offering a practical alternative to palladium-based methods. nih.gov Further exploration could involve developing novel palladium(II) ONO pincer complexes, which have demonstrated superior activity in Suzuki-Miyaura couplings of chloro-heterocycles in aqueous media. researchgate.net For the ether linkage, advancing beyond the standard Williamson ether synthesis could involve developing catalytic variants that use weaker alkylating agents or exploring gold-catalyzed intermolecular additions to the allyl group. researchgate.netorganic-chemistry.org
Biocatalysis: The use of enzymes in synthesis offers significant advantages in terms of selectivity and environmental impact. Lipases, such as Novozym 435, have been effectively used for the esterification of related N-heterocycles like nicotinic acids, achieving high yields under mild conditions. nih.gov Future research could adapt these enzymatic approaches for the etherification step in pyrazine (B50134) synthesis. The application of enzymes in aqueous miniemulsions has proven effective for esterification, a strategy that could be explored for pyrazine ether synthesis to manage reactant solubility and improve reaction rates. nih.gov Furthermore, chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysts, could open pathways to complex O-containing heterocyclic structures derived from the parent compound. researchgate.net
| Catalyst Type | Potential Method | Key Advantages |
| Chemo-catalyst | Cobalt-catalyzed Cross-Coupling | Lower cost, alternative to palladium |
| Pincer-ligand Palladium Complexes | High activity, potential for aqueous media | |
| Catalytic Williamson Ether Synthesis | Use of weaker, safer alkylating agents | |
| Biocatalyst | Lipase-mediated Etherification | High selectivity, mild conditions, green chemistry |
| Transetherification Enzymes | Novel enzymatic route for C-O bond formation |
Advanced Computational Design and High-Throughput Virtual Screening of Derivatives
Computational chemistry provides powerful tools to accelerate the discovery of new bioactive molecules. For derivatives of this compound, in silico techniques can guide the design and prioritization of compounds for synthesis and testing, particularly in drug discovery. mdpi.com
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are central to this approach. benthamdirect.comresearchgate.netnih.gov By building computational models based on a set of known active pyrazine derivatives, researchers can predict the biological activity of novel, unsynthesized compounds. japsonline.comnih.gov These models generate contour maps that visualize how steric, electrostatic, and hydrophobic fields influence activity, providing a roadmap for designing more potent molecules.
High-Throughput Virtual Screening (HTVS) and Molecular Docking: HTVS allows for the rapid screening of vast compound libraries, such as the ZINC database, against a biological target. japsonline.com A pharmacophore model derived from 3D-QSAR studies on pyrazine-based inhibitors can be used to filter these libraries for molecules with the desired structural features. japsonline.com The top-ranked "hits" can then be subjected to molecular docking simulations to predict their binding mode and affinity within the active site of a target protein, such as a kinase. japsonline.comnih.gov This process helps identify key interactions, like hydrogen bonds with specific amino acid residues, that are crucial for activity. japsonline.com Collaborative virtual screening efforts, where multiple proprietary libraries are probed, can rapidly expand the structure-activity relationship data for a given chemotype. nih.govresearchgate.net Finally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are essential to ensure that the designed compounds have drug-like properties. japsonline.combiointerfaceresearch.com
| Computational Technique | Application | Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Analyze structure-activity relationships | Predictive models and contour maps for design |
| Pharmacophore Modeling | Define essential features for activity | A 3D query for filtering large databases |
| Virtual Screening | Screen millions of compounds in silico | A ranked list of potential "hit" compounds |
| Molecular Docking | Predict ligand-protein binding modes | Insight into binding affinity and key interactions |
| ADMET Prediction | Assess drug-like properties | Prioritization of candidates with favorable pharmacokinetics |
Exploration of Unprecedented Reaction Pathways and Cascade Transformations
Future research can delve into novel reaction pathways that transform the this compound core into more complex and valuable structures, particularly through cascade reactions.
The pyrazine ring is electron-deficient and amenable to various transformations. tandfonline.comresearchgate.net While standard cross-coupling reactions are common, the exploration of less conventional reactivity is a key area for future growth. For instance, reactions involving highly reactive intermediates like arynes could lead to unexpected and powerful molecular rearrangements. nih.gov Studies on the reaction of pyridyl-substituted pyridazines with arynes have revealed complex rearrangement cascades, and similar investigations with pyrazine ethers could yield novel heterocyclic scaffolds. nih.gov The triple aryne-tetrazine reaction cascade further highlights the potential for multi-component reactions to build intricate molecules in a single step. rsc.org
Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant gains in efficiency. Palladium(II)-catalyzed cascade reactions of aminoacetonitriles have been used to construct the pyrazine ring itself. organic-chemistry.org Future work could focus on designing cascades that initiate from the existing this compound structure. For example, a sequence could be envisioned where the allyl group first undergoes a transformation (e.g., isomerization followed by metathesis) which then triggers a cyclization involving the pyrazine ring or a substituent installed at the chloro position.
Integration into Supramolecular Architectures and Self-Assembling Systems
Pyrazine-based molecules are excellent building blocks, or "tectons," for the construction of highly ordered supramolecular structures through non-covalent interactions. researchgate.netrsc.org The subject compound is an ideal precursor for creating such tectons.
Coordination-Driven Self-Assembly: By replacing the chlorine atom with coordinating groups like pyridyls, this compound can be converted into a linker for coordination-driven self-assembly. researchgate.netrsc.org When combined with metal ions that have defined coordination geometries (e.g., square-planar Pt(II) or Pd(II)), these linkers can spontaneously form discrete, well-defined architectures such as molecular triangles or squares, known as metallamacrocycles. researchgate.netnih.gov The flexible coordination geometry of pyrazine allows it to adapt to different angles, enabling the formation of various cyclic structures. nih.gov These self-assembled cages and cycles have applications in catalysis, molecular recognition, and drug delivery. nih.gov
Hydrogen-Bonded Networks: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. By introducing hydrogen bond donor groups (e.g., amides, ureas, or hydroxyls) through substitution of the chlorine, derivatives of this compound can be designed to form extended hydrogen-bonded networks. nih.govmdpi.comresearchgate.netethernet.edu.et These interactions can guide the assembly of molecules into one-, two-, or three-dimensional structures, including porous hydrogen-bonded organic frameworks (HOFs), which have potential applications in gas storage and separation. semanticscholar.org
Development of Stimuli-Responsive Materials Based on Pyrazine Ethers
Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are at the forefront of materials science. rsc.org The electronic nature of the pyrazine ring makes its derivatives promising candidates for such applications.
The electron-deficient pyrazine sites in polymeric structures have been shown to be redox-active, making them suitable as cathode materials for high-power, fast-charging batteries. nih.govosti.gov The allyl group on this compound provides a convenient handle for polymerization. Future research could focus on creating polymers incorporating this pyrazine ether moiety. These materials could be designed to have their redox potential tuned by further substitution on the pyrazine ring, leading to customized battery performance.
Furthermore, pyrazine-based coordination polymers have been shown to exhibit responses to mechanical and thermal stimuli. rsc.org A copper(I)-iodide-pyrazine coordination polymer, for example, displays reversible luminescent changes with temperature and pressure. rsc.org This suggests that polymers derived from this compound could be developed into sensors. Changes in the local environment, such as pH or the presence of specific ions, could alter the electronic properties of the pyrazine ring, leading to a detectable optical (colorimetric or fluorescent) or electrical response.
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine, and how can reaction conditions be optimized for high yield?
The synthesis typically involves nucleophilic substitution of 2-chloropyrazine derivatives with allyl alcohol or its activated equivalents. A common method includes reacting 2-chloro-3-nitropyrazine with allyl bromide in the presence of a base like potassium carbonate, followed by reduction of the nitro group (if applicable). Key optimization parameters include:
- Temperature : 50–80°C for substitution reactions to enhance reactivity without decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of the allyloxy group.
- Purification : Column chromatography or recrystallization to isolate the product, monitored via HPLC for purity ≥95% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, pyrazine ring protons at δ 8.0–9.0 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 185.1) and fragmentation patterns .
- IR spectroscopy : Detect C-Cl (~750 cm⁻¹) and ether C-O (~1100 cm⁻¹) stretches .
Q. How does the allyloxy substituent influence the compound’s solubility and lipophilicity?
The allyloxy group enhances lipophilicity (logP ~2.1) compared to methoxy or hydroxy analogs, improving membrane permeability in biological assays. Solubility in organic solvents (e.g., DCM, ethanol) is high (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL), necessitating DMSO for in vitro studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives with varying substituents?
- Comparative SAR studies : Systematically modify substituents (e.g., replacing allyloxy with piperazinyl or phenyl groups) and assess activity against target receptors (e.g., neurotransmitter GPCRs) .
- Dose-response assays : Use IC50/EC50 values to quantify potency differences, addressing variability in reported EC50 ranges (e.g., 10 nM–1 µM) .
- Meta-analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures) with biochemical assays to validate binding modes .
Q. How can regioselective functionalization of the pyrazine ring be achieved?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 5-position .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki with boronic acids) selectively modifies the 6-position under inert conditions .
- Microwave-assisted synthesis : Enhances kinetic control for regioselectivity in heterocyclic reactions (e.g., 80°C, 30 min, 80% yield) .
Q. What computational methods predict the binding affinity of this compound with kinase targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2 or JAK3 kinases) using PDB structures (e.g., 4EK4) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys89, Glu91) .
- QSAR models : Train on pyrazine derivatives’ IC50 data to predict bioactivity of novel analogs .
Q. How do steric and electronic effects of the allyloxy group impact stability under oxidative conditions?
- Electronic effects : The electron-donating allyloxy group increases pyrazine ring electron density, accelerating oxidation at the 5-position.
- Stability assays : Monitor degradation via LC-MS under H2O2/UV exposure; half-life decreases from 48 h (methoxy analog) to 12 h (allyloxy) .
- Stabilization strategies : Add antioxidants (e.g., BHT) or store in argon-atmosphere vials at −20°C .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers; typical ee >98% requires multiple crystallization steps .
- Continuous flow synthesis : Minimizes racemization via precise temperature control (e.g., 50°C, residence time 10 min) and immobilized catalysts .
- Quality control : Implement inline FTIR and PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
